molecular formula C9H9NO3 B034744 Methyl 6-acetylpicolinate CAS No. 110144-24-6

Methyl 6-acetylpicolinate

Cat. No. B034744
M. Wt: 179.17 g/mol
InChI Key: DFCHNHGPZHQYRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to methyl 6-acetylpicolinate often involves complex reactions that provide pathways to pharmacologically interesting structures. For instance, a domino reaction involving cyclic sulfamidate imines with Morita-Baylis-Hillman acetates of nitroolefins/nitrodienes in the presence of an organic base has been highlighted as a novel strategy. This approach yields compounds with functionalities on aryl rings, showcasing the synthetic flexibility and potential of methyl 6-acetylpicolinate analogs (Majee, Biswas, Mobin, & Samanta, 2016).

Molecular Structure Analysis

The molecular structure of compounds related to methyl 6-acetylpicolinate, such as various acetyl derivatives, is often determined through X-ray diffraction and characterized by specific crystal systems and conformational properties. These studies reveal the detailed arrangement of atoms within the molecule and provide insights into its chemical behavior and reactivity (Takeda, Kaiya, Yasuoka, & Kasai, 1978).

Safety And Hazards

Methyl 6-acetylpicolinate is used in laboratory settings and should be handled with appropriate safety measures. The safety data sheet for Methyl 6-acetylpicolinate suggests that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to ensure adequate ventilation .

properties

IUPAC Name

methyl 6-acetylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6(11)7-4-3-5-8(10-7)9(12)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCHNHGPZHQYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465030
Record name Methyl 6-acetylpicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-acetylpicolinate

CAS RN

110144-24-6
Record name Methyl 6-acetylpicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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